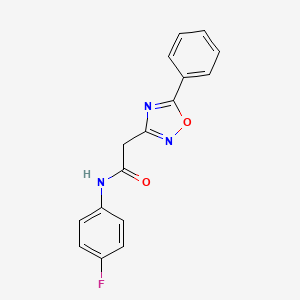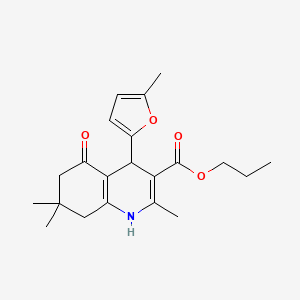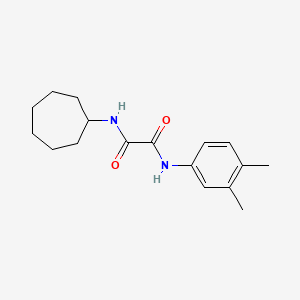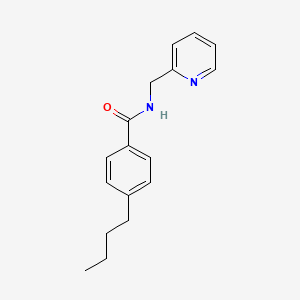![molecular formula C22H16N2O3 B4888704 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a spirocyclic derivative of chromene and phenanthridine, which makes it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood. However, studies have shown that it exerts its biological effects by interacting with specific cellular targets. For example, as an anticancer agent, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. As an antimicrobial agent, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] has various biochemical and physiological effects. As an anticancer agent, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. As an antimicrobial agent, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. In addition, this compound has been shown to possess anti-inflammatory properties, which could make it a useful drug for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] in lab experiments is its diverse properties, which make it suitable for various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its moderate yield, which could affect the reproducibility of experiments. In addition, its mechanism of action is not fully understood, which could make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]. One possible direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the antimicrobial and anti-inflammatory properties of this compound could be further explored for their potential applications in the treatment of infectious and inflammatory diseases.
Synthesis Methods
The synthesis of 5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] involves the condensation of 2-amino-3-cyano-4H-chromene with 2,3-dihydro-1H-phenanthridin-6-ol in the presence of a catalyst. The reaction proceeds via a spirocyclization mechanism, resulting in the formation of the spirocyclic derivative. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine] has been extensively studied for its potential applications in various fields of science. In pharmacology, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains. In addition, this compound has been studied for its anti-inflammatory properties, which could make it a useful drug for the treatment of inflammatory diseases.
properties
IUPAC Name |
5'-methyl-6-nitrospiro[chromene-2,6'-phenanthridine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-23-20-9-5-3-7-18(20)17-6-2-4-8-19(17)22(23)13-12-15-14-16(24(25)26)10-11-21(15)27-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONMJMLIIPZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4888627.png)
![1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B4888650.png)

![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)


![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)

